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Latarcin-2a

Antimicrobial peptides Minimum inhibitory concentration Gram-positive bacteria

Latarcin-2a (Ltc2a) is a 26-residue linear cationic antimicrobial peptide (AMP) isolated from the venom of the Central Asian spider Lachesana tarabaevi. It belongs to the latarcin family of cytolytic peptides and adopts a helix–hinge–helix amphipathic α-helical conformation upon membrane contact.

Molecular Formula
Molecular Weight
Cat. No. B1576210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatarcin-2a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Latarcin-2a: Broad-Spectrum Spider Venom Antimicrobial Peptide with Well-Characterized Structure–Activity Profile


Latarcin-2a (Ltc2a) is a 26-residue linear cationic antimicrobial peptide (AMP) isolated from the venom of the Central Asian spider Lachesana tarabaevi [1]. It belongs to the latarcin family of cytolytic peptides and adopts a helix–hinge–helix amphipathic α-helical conformation upon membrane contact [2]. Ltc2a exerts broad-spectrum lytic activity against Gram-positive and Gram-negative bacteria, yeast, and erythrocytes at micromolar concentrations, primarily via a carpet-like membrane destabilization mechanism [1] [3]. Its three-dimensional NMR structure has been solved (PDB: 2G9P), providing a robust structural foundation for rational engineering and structure–activity relationship (SAR) studies [2].

Why Latarcin-2a Cannot Be Simply Substituted by Other Latarcin Family Members


Although all latarcins share a common venom origin and general cytolytic character, individual members exhibit pronounced divergence in potency, target selectivity, hemolytic toxicity, and structural mechanism [1]. For instance, Ltc2a displays a distinct helix–hinge–helix architecture that governs its membrane interaction mode, while Ltc1 acts via a different membrane-perturbation mechanism not conforming to the carpet model [2]. Even single-residue modifications within the Ltc2a sequence dramatically alter its eukaryotic toxicity profile without proportionate changes in antibacterial activity [3]. These non-linear structure–function relationships mean that substitution with a different latarcin or an uncharacterized analog carries a high risk of altered efficacy, unexpected mammalian cell toxicity, or both. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than family-level assumptions.

Latarcin-2a Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Latarcin-2a vs. Latarcin-1 and Latarcin-5: Superior Antibacterial Potency Against Bacillus subtilis

Among the latarcin family peptides tested against the same bacterial strain under comparable conditions, Ltc2a demonstrates the lowest MIC against Bacillus subtilis VKM B-501. Ltc2a requires only 0.4 µM to inhibit B. subtilis growth, compared with 1.0 µM for Ltc1 and 0.6 µM for Ltc5, representing a 2.5-fold and 1.5-fold potency advantage, respectively [1]. This quantitative superiority extends to Arthrobacter globiformis VKM Ac-1112, where Ltc2a (MIC 0.7 µM) outperforms Ltc5 (MIC 1.1 µM) though is slightly less potent than Ltc1 (MIC 0.5 µM), illustrating the non-uniform potency profile that precludes simple substitution [1].

Antimicrobial peptides Minimum inhibitory concentration Gram-positive bacteria Spider venom peptides

Latarcin-2a vs. Latarcin-5 and Ltc5_N-trim: Lower Hemolytic Toxicity Despite Comparable Antibacterial Activity

Ltc2a exhibits an EC50 of 3.4 µM for human erythrocyte hemolysis, as determined by quantitative in vitro assay [1]. In contrast, the full-length Latarcin-5 (Ltc5) demonstrates an EC50 of 12 µM against human erythrocytes, indicating approximately 3.5-fold lower hemolytic potency [2]. However, this apparent advantage of Ltc5 must be weighed against Ltc2a's superior antibacterial potency: Ltc2a achieves an MIC of 0.4 µM against B. subtilis versus 0.6 µM for Ltc5, yielding a calculated selectivity ratio (hemolytic EC50 / antibacterial MIC) of approximately 8.5 for Ltc2a compared to 20 for Ltc5 [1] [2]. The N-terminal truncated variant Ltc5_N-trim shows an even wider selectivity margin (EC50 >36 µM; MIC 0.7 µM against B. subtilis), but its activity spectrum is narrower, lacking the antifungal breadth of full-length Ltc2a [3].

Hemolytic activity Selectivity index Therapeutic window Mammalian cytotoxicity

Latarcin-2a F10K Mutant: Proof-of-Concept That Single-Residue Engineering Can Decouple Hemolysis from Antibacterial Activity

Direct head-to-head comparison of wild-type Ltc2a and the F10K point mutant demonstrates that a single phenylalanine-to-lysine substitution at position 10 retains antibacterial activity against E. coli DH5α and S. cerevisiae while eliminating detectable hemolytic activity against bovine erythrocytes across the tested concentration range [1]. The MIC values of wild-type and F10K mutant were confirmed to be comparable against E. coli and S. cerevisiae, yet the mutant exhibited no hemolysis at concentrations where wild-type Ltc2a produced significant lysis [2]. Furthermore, MTT assays on HeLa and C2C12 skeletal muscle cell lines demonstrated decreased cytotoxicity of the F10K mutant relative to native Ltc2a [1]. This establishes Ltc2a as a validated scaffold for selectivity engineering—a property not demonstrated for most other latarcin family members.

Peptide engineering Mutagenesis Selectivity optimization Structure–activity relationship

Latarcin-2a G11A Mutant: Increased Eukaryotic Toxicity Demonstrates the Critical Role of the Hinge Region

Comparative biophysical analysis of Ltc2a and its G11A mutant reveals that replacing the hinge-region glycine at position 11 with alanine increases the rigidity of the peptide backbone, resulting in stronger nonspecific interaction with zwitterionic (eukaryotic-mimetic) phospholipid membranes [1]. Langmuir monolayer measurements combined with atomic force microscopy and X-ray photoemission electron microscopy demonstrated that Ltc2aG11A is more disruptive of supported phospholipid bilayers modeling mammalian cell membranes than wild-type Ltc2a, while no considerable difference in lytic activity toward bacterial-mimetic (anionic) membranes was observed [1]. This indicates that the intrinsic conformational flexibility conferred by the Gly11 hinge is a key determinant of Ltc2a's preferential targeting of bacterial over eukaryotic membranes—a structural feature absent in more rigid latarcin analogs.

Membrane selectivity Hinge flexibility Zwitterionic membrane Peptide–lipid interaction

Latarcin-2a vs. Latarcin-1: Divergent Mechanisms of Membrane Permeabilization

Ltc2a and Ltc1, despite originating from the same spider venom, employ mechanistically distinct modes of membrane disruption [1]. Ltc2a functions via the carpet-like mechanism, wherein peptide monomers accumulate on the membrane surface, destabilizing the bilayer through detergent-like action [2]. In contrast, Ltc1 acts through a more specific membrane-perturbation pathway that does not conform to the carpet model [3]. This mechanistic divergence is structurally encoded: Ltc2a adopts a helix–hinge–helix motif with feebly marked amphiphilicity in its C-terminal helix and a hydrophobicity gradient along the peptide chain, whereas Ltc1 possesses different structural features that dictate its distinct membrane interaction mode [2]. For pore-forming activity specifically, Ltc2a forms membrane pores of approximately 2.0 nm (initial) that reorganize into openings of approximately 13 nm in erythrocyte membranes [4], and pores of approximately 3.7 nm in K562 cell membranes [4]—quantitative pore-size data unavailable for other latarcins.

Mechanism of action Carpet model Membrane permeabilization Pore formation

Latarcin-2a Intrinsic Conformational Plasticity: Functional Advantage Over Structurally Rigid Analogs

Molecular dynamics simulations reveal that Ltc2a, contrary to earlier assumptions of a stable α-helical conformation, is an intrinsically disordered peptide endowed with significant conformational flexibility [1]. This plasticity is functionally relevant: the peptide can sample multiple conformational states, adapting to heterogeneous membrane environments encountered across different target cell types [1]. The G11A mutation, which rigidifies the hinge region and reduces conformational freedom, results in increased nonspecific toxicity toward eukaryotic membranes without gains in antibacterial activity [2]. This demonstrates that the flexibility of Ltc2a is not a structural curiosity but a functionally optimized trait that contributes to its relative selectivity for bacterial over mammalian membranes—a property not reported for more rigid latarcins such as Ltc3a or shorter latarcin fragments.

Conformational flexibility Intrinsically disordered peptides Molecular dynamics Functional plasticity

Recommended Procurement and Application Scenarios for Latarcin-2a Based on Quantitative Evidence


Gram-Positive Antibacterial Screening Where Bacillus subtilis Is the Primary Target

Ltc2a demonstrates the lowest MIC (0.4 µM) against B. subtilis VKM B-501 among the latarcin family, outperforming Ltc1 (1.0 µM) by 2.5-fold and Ltc5 (0.6 µM) by 1.5-fold [1]. For screening campaigns or assay development targeting Gram-positive organisms, Ltc2a offers the highest potency per unit mass, minimizing peptide consumption and cost per data point. Its well-characterized NMR structure (PDB: 2G9P) further supports SAR studies [2].

Peptide Engineering Scaffold for Selectivity Optimization

Ltc2a is the only latarcin with two independent, experimentally validated point-mutant datasets publicly available: the F10K mutant (retained antibacterial activity with eliminated hemolysis) [3] and the G11A mutant (demonstrating the hinge region's role in membrane selectivity) [4]. This dual-characterization makes Ltc2a the preferred starting scaffold for rational engineering campaigns aimed at improving the therapeutic index of membrane-active peptides.

Mechanistic Studies of Carpet-Model Membrane Permeabilization

Ltc2a is the most mechanistically characterized latarcin, with published pore-size kinetics (initial pores ~2.0 nm reorganizing to ~13 nm in erythrocytes; ~3.7 nm in K562 cells), dye-leakage assay data, and ³¹P NMR membrane-perturbation profiles [2] [5]. Researchers studying the carpet mechanism of membrane disruption should select Ltc2a over Ltc1 (which uses a non-carpet mechanism) [6] or less-characterized family members for which equivalent mechanistic detail is unavailable.

Gene Therapy or Intracellular Expression Systems Targeting Chlamydia trachomatis

Ltc2a has been validated in a gene therapy context alongside five other latarcins for suppression of Chlamydia trachomatis infection in HEK293 cells via plasmid-vector-mediated transgene expression [7]. Its demonstrated functionality when expressed intracellularly distinguishes it from latarcins that have not been tested in this modality and supports procurement for gene-encoded antimicrobial peptide delivery studies.

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